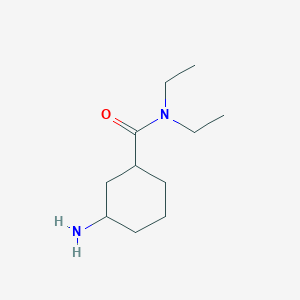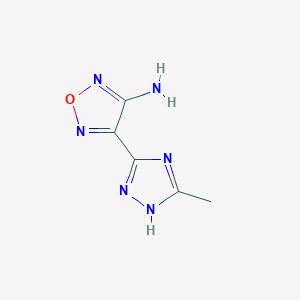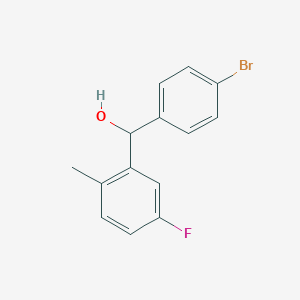
(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol
概要
説明
(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is an organic compound characterized by the presence of both a dimethoxyphenyl group and a pyridinyl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-2-carboxaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) in an ethanol solvent, which reduces the aldehyde groups to the corresponding alcohols.
Industrial Production Methods: On an industrial scale, the synthesis may involve more robust and scalable methods, such as catalytic hydrogenation. This process can be carried out using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures to achieve high yields and purity.
Types of Reactions:
Oxidation: The primary alcohol group in this compound can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanal or (3,4-Dimethoxyphenyl)(pyridin-2-yl)carboxylic acid.
Reduction: (3,4-Dimethoxyphenyl)(pyridin-2-yl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In synthetic organic chemistry, (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry: In the materials science industry, derivatives of this compound are explored for their potential use in the development of novel polymers and advanced materials with specific electronic properties.
作用機序
The biological activity of (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is primarily attributed to its ability to interact with cellular proteins and enzymes. The methoxy groups and the pyridinyl moiety can form hydrogen bonds and π-π interactions with target molecules, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
類似化合物との比較
(3,4-Dimethoxyphenyl)(pyridin-3-yl)methanol: Similar structure but with the pyridinyl group attached at the 3-position.
(3,4-Dimethoxyphenyl)(pyridin-4-yl)methanol: Pyridinyl group attached at the 4-position.
(3,4-Dimethoxyphenyl)(pyridin-2-yl)ethanol: Ethanol moiety instead of methanol.
Uniqueness: (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is unique due to the specific positioning of the pyridinyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positioning allows for distinct interactions with biological targets, potentially leading to different pharmacological profiles.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9,14,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZYZNLXCQEPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(6-Bromonaphthalen-2-yl)oxy]azetidine](/img/structure/B7874420.png)











